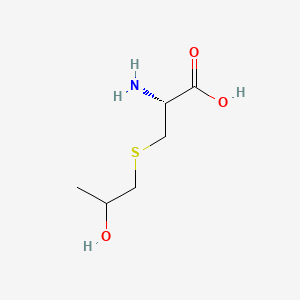
3-(2-Hydroxypropylthio)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxypropylthio)alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxypropylthio group attached to the alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropylthio)alanine typically involves the reaction of alanine with 2-hydroxypropylthiol. One common method is the nucleophilic substitution reaction where the thiol group of 2-hydroxypropylthiol attacks the carbonyl carbon of alanine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. For example, the use of engineered microorganisms that express specific enzymes can catalyze the formation of this compound from precursor molecules under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxypropylthio)alanine can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of alanine can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxypropylthio)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxypropylthio)alanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The hydroxypropylthio group can also interact with cellular components, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethylthio)alanine: Similar structure but with an ethyl group instead of a propyl group.
3-(2-Hydroxypropylthio)glycine: Similar structure but with glycine instead of alanine.
Uniqueness
3-(2-Hydroxypropylthio)alanine is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Propriétés
Numéro CAS |
6367-97-1 |
|---|---|
Formule moléculaire |
C6H13NO3S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-4(8)2-11-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
Clé InChI |
HWNSBXNHMRDTRT-AKGZTFGVSA-N |
SMILES isomérique |
CC(CSC[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(CSCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



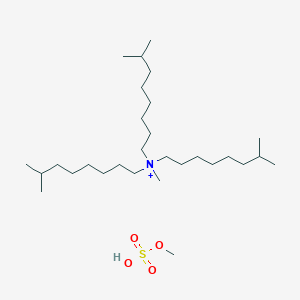
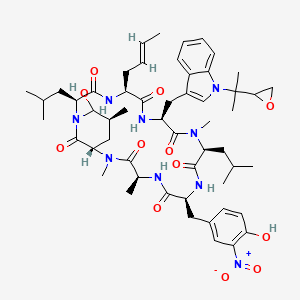
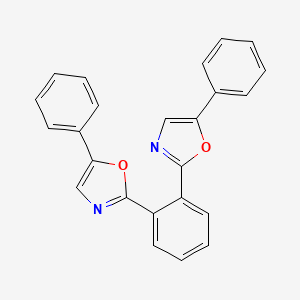

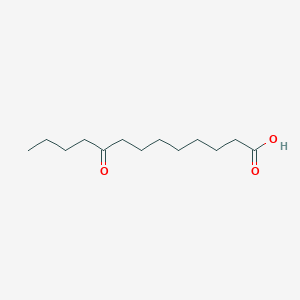
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
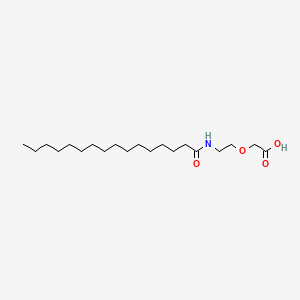


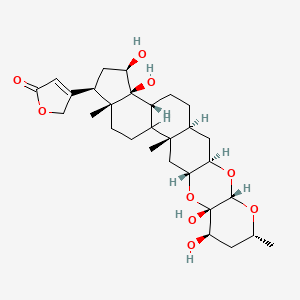
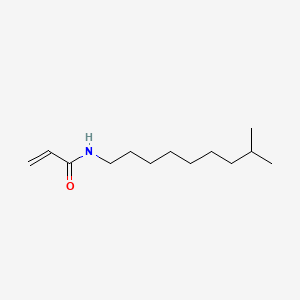
arsanium bromide](/img/structure/B15176074.png)

